molecular formula C8H8INO B1402728 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1346446-85-2

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No. B1402728
M. Wt: 261.06 g/mol
InChI Key: RJRLPTMLGNPCRQ-UHFFFAOYSA-N
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Description

“6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a chemical compound with the empirical formula C8H8INO . It is a member of the halogenated heterocycles class of compounds .


Molecular Structure Analysis

The molecular structure of “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” consists of a pyrano[2,3-b]pyridine core with an iodine atom at the 6-position . The exact structure can be represented by the SMILES string Ic1cnc2OCCCc2c1 .


Physical And Chemical Properties Analysis

“6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a solid compound . Its molecular weight is 261.06 .

Scientific Research Applications

Organic Chemistry

  • Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a type of halogenated heterocycle . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements. One of the elements is carbon, and the other element is typically a nonmetal, such as nitrogen, oxygen, or sulfur. Halogenated heterocycles are heterocycles that also contain a halogen atom, such as iodine in this case .
  • Results or outcomes obtained : The specific results or outcomes obtained from the use of “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” are not provided in the source .

Synthesis of Pyrano[2,3-b]pyridine Derivatives

  • Summary of the application : Pyrano[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their biological activities such as antitumor and antibacterial . “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” could potentially be used in the synthesis of these derivatives.
  • Methods of application or experimental procedures : A one-pot multicomponent protocol is designed for the synthesis of pyrano[2,3-b]pyridone derivatives by reaction of equimolar amounts of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes and malononitrile, using both microwave heating and solar thermal energy in aqueous EtOH (50%) in the presence of a catalytic amount of K2CO3 .
  • Results or outcomes obtained : The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .

Synthesis of Pyrano[3,2-b]pyridine Derivatives

  • Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” can be used to synthesize pyrano[3,2-b]pyridine derivatives .
  • Results or outcomes obtained : The specific results or outcomes obtained from this application are not provided in the source .

Synthesis of Pyrano[3,2-b]pyridin-8-ol Derivatives

  • Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” can be used to synthesize pyrano[3,2-b]pyridin-8-ol derivatives .
  • Results or outcomes obtained : The specific results or outcomes obtained from this application are not provided in the source .

Synthesis of Pyrano[3,2-b]pyridine-8-carbaldehyde Derivatives

  • Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” can be used to synthesize pyrano[3,2-b]pyridine-8-carbaldehyde derivatives .
  • Results or outcomes obtained : The specific results or outcomes obtained from this application are not provided in the source .

Synthesis of Pyrano[3,2-b]pyridin-8-ol Derivatives

  • Summary of the application : “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” can be used to synthesize pyrano[3,2-b]pyridin-8-ol derivatives .
  • Results or outcomes obtained : The specific results or outcomes obtained from this application are not provided in the source .

Future Directions

The future directions for “6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine” could involve further investigation to understand its structure-activity relationship and to optimize its biological activities and pharmacokinetic properties .

properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRLPTMLGNPCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263914
Record name 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine

CAS RN

1346446-85-2
Record name 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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